molecular formula C11H9ClN2O B1456965 4-(2-Chloro-pyridin-4-yloxy)-phenylamine CAS No. 630125-70-1

4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Cat. No.: B1456965
CAS No.: 630125-70-1
M. Wt: 220.65 g/mol
InChI Key: RNWUHCOVYJVAMR-UHFFFAOYSA-N
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Description

4-(2-Chloro-pyridin-4-yloxy)-phenylamine is an organic compound that features a pyridine ring substituted with a chlorine atom and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine typically involves the reaction of 2-chloro-4-pyridinol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-pyridin-4-yloxy)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(2-Chloro-pyridin-4-yloxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-pyridinyl methanol: Shares the pyridine ring with a chlorine substituent but differs in the functional group attached to the ring.

    N-(pyridin-4-yl)pyridin-4-amine: Contains a similar pyridine structure but with different substituents.

Uniqueness

4-(2-Chloro-pyridin-4-yloxy)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-Chloro-pyridin-4-yloxy)-phenylamine, also known by its CAS number 630125-70-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chloro group and an ether linkage to a phenylamine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest . The compound's ability to inhibit specific kinases has also been explored, suggesting potential applications in targeted cancer therapies.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHT-1080 (Fibrosarcoma)TBDInduction of apoptosis
Similar CompoundsHCT-116 (Colorectal)<10Caspase activation
DerivativesMCF-7 (Breast Cancer)<5Cell cycle arrest

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, it may interact with kinases involved in cancer signaling pathways, thus preventing the proliferation of tumor cells. The specific binding affinity and selectivity for these targets are critical for its therapeutic efficacy .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Kinase Inhibition : The compound may inhibit key kinases that play a role in cell signaling pathways associated with cancer progression.
  • Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Modulation : Research indicates that it can arrest the cell cycle at specific phases, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

  • Study on Apoptosis : A recent study demonstrated that derivatives of this compound could induce apoptosis in human colorectal cancer cell lines through caspase-3 activation, showcasing its potential as an anticancer agent .
  • Kinase Selectivity : Another investigation revealed that modifications to the pyridine ring could enhance selectivity towards certain kinases, improving the therapeutic index against cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

4-(2-chloropyridin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUHCOVYJVAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275293
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630125-70-1
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630125-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 4-aminophenol (740 mg, 6.8 mmol) in anhydrous DMSO (8 ml) was flushed with nitrogen and treated with 1M KOBut/THF solution (10 ml, 10 mmol). The mixture was stirred at room temperature under nitrogen for 10 minutes. 2,4-dichloropyridine (1.0 g, 6.8 mmol) was added and the mixture was heated at 60° C. for 30 minutes, cooled to room temperature and poured into 100 ml of water. The resulting precipitates were filtered, washed with water and dried to give 4-((2-chloropyridin-4-yl)oxy)aniline as light brown solid. The material was used for the following reactions without further purification. Yield: 1.15 g, 77%.
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740 mg
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8 mL
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1 g
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100 mL
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Synthesis routes and methods II

Procedure details

4-(4-Aminophenoxy)-2-chloropyridine was prepared by a method analogous to that described for 4-(3-aminophenoxy) pyridine-2-carboxamide (2C), starting from 4-aminophenol and 2,4-dichloropyridine MS ES: 221 (M+H)+, calcd 221, RT=0.32 min.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-amino-phenol (8.9 g, 81.6 mmol) and potassium tert-butoxide (10.7 g, 95.2 mmol) were suspended in DMF (100 mL) and stirred at RT for 30 min. 2,4-Dichloro-pyridine (10 g, 68 mmol) was added and the resulting mixture was heated to 90° C. for 3 h. The solvent was removed under vacuum and the residue was extracted with DCM (2×100 mL). The combined organics were dried (MgSO4), concentrated in vacuo and purified by silica gel chromatography to afford 4-(2-chloro-pyridin-4-yloxy)-phenylamine (9.0 g, 60% yield). 1H NMR (DMSO-d6): δ 8.21 (d, J=5.6 Hz, 1 H), 6.85-6.82 (m, 4 H), 6.61 (d, J=6.6 Hz, 2 H), 5.17 (s, 2 H); MS (ESI) m/z: 221 (M+H+).
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8.9 g
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10.7 g
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10 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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